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For Researchers, Scientists, and Drug Development Professionals

Introduction
SR1903 is a synthetic small molecule that has garnered interest in preclinical research for its

unique polypharmacology. It acts as an inverse agonist of the retinoic acid receptor-related

orphan receptor gamma (RORγ) and peroxisome proliferator-activated receptor gamma

(PPARγ), and as an agonist of the liver X receptor (LXR). This modulation of multiple nuclear

receptors gives SR1903 potent anti-inflammatory and anti-diabetic properties, which have been

demonstrated in murine models of collagen-induced arthritis and diet-induced obesity. While

comprehensive safety and toxicity data in the public domain are limited, initial studies suggest

that SR1903 is well-tolerated under specific experimental conditions. This technical guide

synthesizes the currently available information on the initial safety and toxicity profile of

SR1903, providing a resource for researchers and drug development professionals.

General Safety and Tolerability
The primary available information on the safety of SR1903 comes from in vivo studies in mice.

A key study published in ACS Chemical Biology reports that SR1903 was "well-tolerated

following chronic administration" in mouse models of collagen-induced arthritis (CIA) and diet-

induced obesity (DIO).[1] In these studies, SR1903 was administered intraperitoneally (i.p.) at a

dose of 20 mg/kg twice daily for 14 or 16 days.[1] Notably, this chronic administration did not

lead to liver enlargement, a common concern with some nuclear receptor modulators.[1]
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However, it is critical to note that detailed, quantitative toxicological data such as the No-

Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50) are not publicly

available. Furthermore, comprehensive safety pharmacology, genotoxicity, and reproductive

toxicity studies have not been reported in the accessible literature.

Quantitative Toxicity Data Summary
The following table summarizes the available quantitative data on the safety and toxicity of

SR1903. The significant gaps in publicly available data are explicitly noted.
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Parameter Species
Route of
Administrat
ion

Dose/Conce
ntration

Observatio
n

Reference

Acute Toxicity

LD50
Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Sub-

chronic/Chro

nic Toxicity

NOAEL
Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

General

Tolerability
Mouse

Intraperitonea

l (i.p.)

20 mg/kg,

twice daily for

14 or 16 days

Well-

tolerated; No

observed

liver

enlargement.

[1]

In Vitro

Cytotoxicity

Data Not

Available

Not

Applicable

Data Not

Available

Data Not

Available

Genotoxicity

Ames Test
Data Not

Available

Not

Applicable

Data Not

Available

Data Not

Available

Chromosoma

l Aberration

Data Not

Available

Not

Applicable

Data Not

Available

Data Not

Available

Safety

Pharmacolog

y

Cardiovascul

ar

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Central

Nervous

System

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available
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Respiratory
Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Reproductive

and

Development

al Toxicity

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Experimental Protocols
Detailed experimental protocols for formal toxicology studies of SR1903 are not available in the

public domain. However, based on the efficacy studies, the following protocol for in vivo

administration in mice has been described:

In Vivo Administration in Mouse Models (Collagen-Induced Arthritis and Diet-Induced Obesity)

Animal Model: Male DBA/1J mice for collagen-induced arthritis model; Male C57BL/6J mice

for diet-induced obesity model.

Compound Formulation: Specific formulation details are not provided in the primary

literature.

Dosing Regimen: 20 mg/kg body weight.

Route of Administration: Intraperitoneal (i.p.) injection.

Frequency: Twice daily.

Duration: 14 days for the diet-induced obesity model and 16 days for the collagen-induced

arthritis model.

Key Monitoring Parameters (as reported in efficacy studies): Body weight, fat mass, food

intake, fasting glucose and insulin levels, total cholesterol, and low-density lipoprotein (LDL).

For the arthritis model, arthritic symptoms were monitored.[1]

Pathological Assessment (as reported): Liver weight was assessed at the end of the study,

with no significant enlargement observed.[1]
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Signaling Pathways and Experimental Workflows
The polypharmacology of SR1903 involves the modulation of three key nuclear receptors:

RORγ, PPARγ, and LXR. The following diagrams illustrate the signaling pathways influenced

by SR1903 and a general workflow for its initial in vivo evaluation.
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Caption: SR1903 modulates multiple nuclear receptor signaling pathways.
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Caption: General workflow for the in vivo evaluation of SR1903.

Conclusion and Future Directions
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The currently available data suggests that SR1903 has a favorable initial safety profile in mice,

being well-tolerated at doses that demonstrate efficacy in models of inflammatory and

metabolic disease. However, the lack of comprehensive, publicly available toxicological data

represents a significant knowledge gap. To advance the development of SR1903 or similar

polypharmacological modulators, a systematic and thorough preclinical safety evaluation is

imperative. This would include:

Acute and chronic toxicity studies in at least two species (one rodent, one non-rodent) to

determine LD50 and NOAEL values.

A full safety pharmacology battery to assess effects on the cardiovascular, central nervous,

and respiratory systems.

Genotoxicity testing (e.g., Ames test, in vitro and in vivo micronucleus assays) to evaluate

mutagenic potential.

Reproductive and developmental toxicity studies to assess effects on fertility and embryonic

development.

ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the

pharmacokinetic and pharmacodynamic properties of SR1903.

The generation and dissemination of these data will be crucial for a comprehensive risk

assessment and for guiding any future clinical development of this promising compound.

Researchers are encouraged to consult the primary literature for the most up-to-date

information and to consider these data gaps when designing future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SR1903: An Initial Overview of its Preclinical Safety and
Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193614#sr1903-initial-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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